
3-(2,6-Difluorophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is a derivative of propanal where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Difluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)propanoic acid.
Reduction: 3-(2,6-Difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,6-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluorophenyl)propanal largely depends on its interaction with other molecules. For instance, in enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes. The fluorine atoms can influence the reactivity and stability of the compound by altering the electronic properties of the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Difluorophenyl)propanal: Similar structure but with fluorine atoms at the 2 and 4 positions.
3-(2,6-Dichlorophenyl)propanal: Similar structure but with chlorine atoms instead of fluorine.
3-(2,6-Difluorophenyl)propanoic acid: The oxidized form of 3-(2,6-Difluorophenyl)propanal.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals.
Propiedades
Número CAS |
1057670-92-4 |
|---|---|
Fórmula molecular |
C9H8F2O |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 |
Clave InChI |
XEHBLZJNYMOGGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CCC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
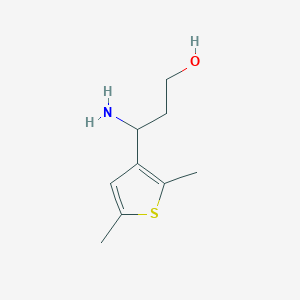

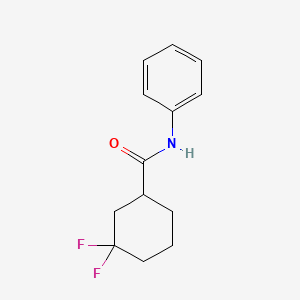
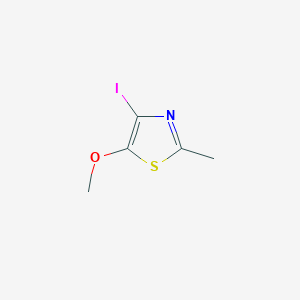
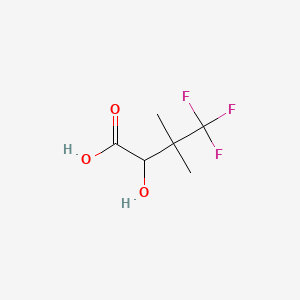
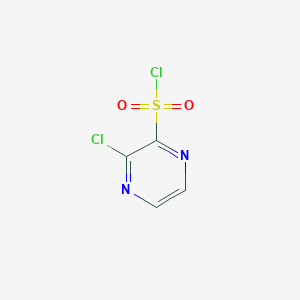
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
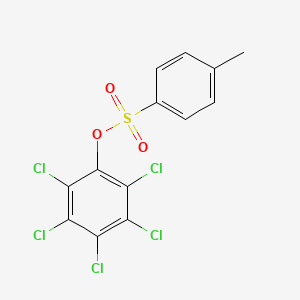

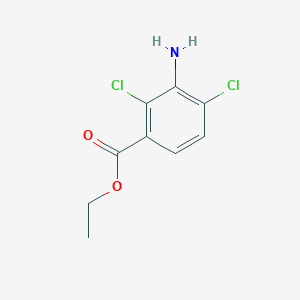
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)


